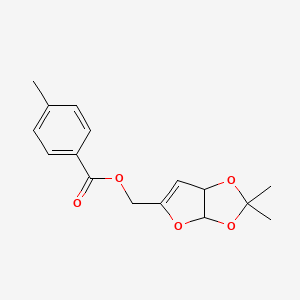

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

CAS No.:

Cat. No.: VC16630483

Molecular Formula: C16H18O5

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18O5 |

|---|---|

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | (2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate |

| Standard InChI | InChI=1S/C16H18O5/c1-10-4-6-11(7-5-10)14(17)18-9-12-8-13-15(19-12)21-16(2,3)20-13/h4-8,13,15H,9H2,1-3H3 |

| Standard InChI Key | BPGGUPLOUGJKGC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2=CC3C(O2)OC(O3)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a deoxygenated furanose ring system protected by isopropylidene and p-toluoyl groups. The α-D-glycero configuration ensures stereochemical specificity, critical for its biological interactions. The SMILES notation, CC1=CC=C(C=C1)C(=O)OCC2=C[C@@H]3[C@H](O2)OC(O3)(C)C, and InChIKey BPGGUPLOUGJKGC-UKRRQHHQSA-N encode its three-dimensional structure, including two defined stereocenters . X-ray crystallography of analogous compounds reveals that the furanose ring adopts either a twisted (⁴T₃) or envelope (⁴E) conformation, stabilized by weak C–H⋯O interactions .

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.4 |

| Topological Polar Surface Area (tPSA) | 54 Ų |

| Hydrogen Bond Donors (HBD) | 0 |

| Hydrogen Bond Acceptors (HBA) | 5 |

| Rotatable Bonds | 4 |

| Solubility in DMSO | High |

| Melting Point | 346–348 K |

These properties influence its pharmacokinetic behavior, particularly its ability to penetrate cell membranes and interact with intracellular targets .

Synthesis and Preparation

Multi-Step Synthetic Pathway

The synthesis begins with 3-deoxy-1,2-di-O-isopropylidene-5-O-t-butyldiphenylsilyl-α-D-threo-pentofuranose, which undergoes tosylation using tosyl chloride in dry pyridine. This reaction proceeds under anhydrous conditions at room temperature, achieving near-quantitative yields . Subsequent substitution of the silyl group with p-toluoyl chloride introduces the aromatic moiety, finalizing the structure.

Crystallization and Purification

Crystallization from a hexane-diethyl ether mixture yields high-purity crystals suitable for X-ray analysis. The process is optimized to avoid enolization and configuration inversion at the C4 position, ensuring stereochemical fidelity .

Biological Activity and Mechanism of Action

Nucleic Acid Metabolism Interference

As a nucleoside analog, the compound incorporates into nascent DNA or RNA strands during replication, causing chain termination or mismatched base pairing. This mechanism is particularly effective against rapidly dividing cancer cells, which exhibit heightened nucleic acid synthesis.

Pharmacological and Formulation Considerations

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in DMSO, ethanol, or DMF . Long-term storage recommendations include:

In Vivo Formulation Strategies

For animal studies, formulations often combine DMSO with solubilizing agents like Tween 80 or PEG300. A typical protocol involves:

-

Dissolving 25 mg/mL in DMSO.

-

Diluting with corn oil (1:9 v/v) to achieve 2.5 mg/mL working concentrations .

Research Directions and Challenges

Optimization of Therapeutic Efficacy

Ongoing research focuses on modifying the p-toluoyl group to enhance target specificity and reduce off-site toxicity. Computational modeling predicts that halogenation or methylation could improve binding affinity to oncogenic kinases .

Scalable Synthesis

Current synthetic routes, while efficient, require costly reagents like t-butyldiphenylsilyl chloride. Alternative protecting groups, such as trityl or acetyl, are under investigation to reduce production costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume